3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a pyridin-4-yl group at the 5-position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide typically involves the following steps:
N-Ethylation: The ethylation of the nitrogen atom can be performed using ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) in the presence of a base such as potassium carbonate (K2CO3).
Pyridin-4-yl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
N-Ethylation: Ethyl iodide (C2H5I), ethyl bromide (C2H5Br), potassium carbonate (K2CO3)
Coupling Reactions: Pyridin-4-yl boronic acid, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it suitable for designing molecules with specific biological activities.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridin-4-yl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methyl-5-(pyridin-4-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-N-ethyl-4-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the 3-position instead of the 4-position.
3-Chloro-N-ethyl-5-(pyridin-4-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom at the 3-position, the ethyl group at the nitrogen atom, and the pyridin-4-yl group at the 5-position confer distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-N-ethyl-5-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-2-17-14(18)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQIHAEOCIHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.